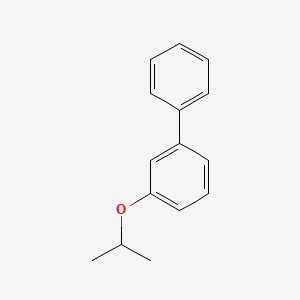
1-Phenyl-3-propan-2-yloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-propan-2-yloxybenzene is an organic compound characterized by a phenyl group attached to a benzene ring through a propan-2-yloxy linkage. This compound is part of the larger family of aromatic ethers, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-propan-2-yloxybenzene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable alkyl halide under basic conditions . Another method includes the Friedel-Crafts alkylation reaction, where benzene reacts with a propan-2-yloxy compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion rates and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-propan-2-yloxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, Lewis acids.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Phenyl-3-propan-2-yloxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-propan-2-yloxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations . The specific pathways and molecular targets depend on the nature of the substituents and the reaction environment.
Comparison with Similar Compounds
Phenylacetone: Similar in structure but lacks the propan-2-yloxy linkage.
Benzyl methyl ketone: Another related compound with a different functional group arrangement.
Uniqueness: 1-Phenyl-3-propan-2-yloxybenzene is unique due to its propan-2-yloxy linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This linkage allows for specific interactions and reactions that are not possible with other compounds like phenylacetone or benzyl methyl ketone .
Properties
CAS No. |
55030-63-2 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-phenyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H16O/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
UTAPGJVNMPQBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


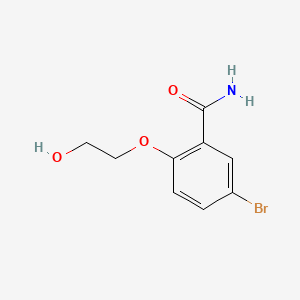
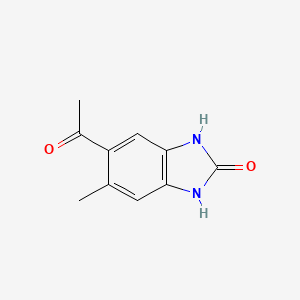
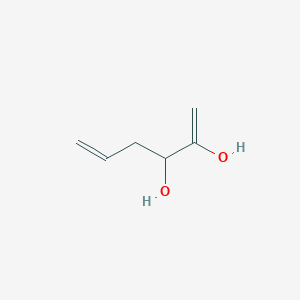
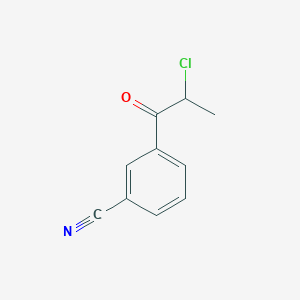
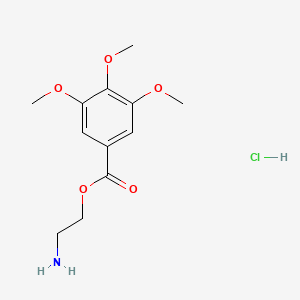

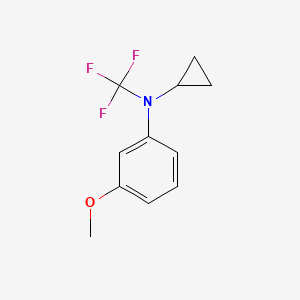
![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)

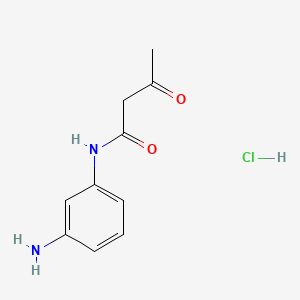

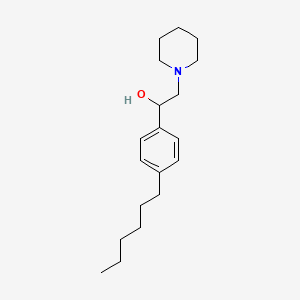

![(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)
